molecular formula C25H37N3O13 B8116322 Mal-propionylamido-PEG6-NHS acetate

Mal-propionylamido-PEG6-NHS acetate

Cat. No.: B8116322
M. Wt: 587.6 g/mol
InChI Key: VONSUCMNQFHZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-propionylamido-PEG6-NHS acetate is a heterobifunctional, non-cleavable linker designed for advanced bioconjugation applications in biomedical research. This reagent features a maleimide group and an N-hydroxysuccinimide (NHS) ester, connected by a hydrophilic PEG6 spacer. The NHS ester moiety reacts efficiently with primary amines (e.g., lysine residues on proteins or amine-modified oligonucleotides) in slightly basic conditions (pH 7-9) to form stable amide bonds. The maleimide group undergoes a specific and rapid reaction with thiol groups (e.g., cysteine residues) at a slightly acidic to neutral pH (around 7.0) to form stable thioether conjugates. The intermediate PEG spacer enhances the solubility of the conjugate in aqueous media, reduces aggregation, and provides a substantial spatial arm, which can help maintain the bioactivity of conjugated molecules by minimizing steric hindrance. This crosslinker is particularly valuable in constructing sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs), where it enables the stable attachment of cytotoxic payloads to monoclonal antibodies. It is also widely used in the PEGylation of proteins and peptides to improve their pharmacokinetic profile by extending circulatory half-life and reducing immunogenicity, as well as in the preparation of diagnostic imaging probes by linking targeting antibodies to fluorescent dyes or other reporter molecules. As a research-grade chemical, this compound is supplied with a guaranteed purity of 95% or higher. It is typically provided as a liquid or oil and must be stored desiccated at -20°C, protected from light. The NHS ester is moisture-sensitive and should be used immediately after dissolution. For optimal results, reactions should be performed in amine-free buffers. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O13/c29-20(5-7-27-21(30)1-2-22(27)31)26-6-8-35-9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-19-25(34)41-28-23(32)3-4-24(28)33/h1-2H,3-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONSUCMNQFHZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reagents and Specifications

ReagentPurity RequirementRole in Synthesis
PEG6≥99.5%Hydrophilic backbone
NHS≥98%Activates carboxyl groups
Maleimide-propionic acid≥97%Thiol-reactive moiety
EDC·HCl≥98%Crosslinking agent

Stepwise Synthesis Protocol

Activation of PEG6 Backbone

The PEG6 backbone is functionalized sequentially with maleimide and NHS ester groups.

  • Maleimide Conjugation :

    • PEG6 (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • Maleimide-propionic acid (12 mmol) and EDC·HCl (12 mmol) are added at 0°C.

    • The reaction proceeds at 25°C for 12 hours, monitored by thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1).

    • Crude product is purified via silica gel chromatography (eluent: gradient of methanol in DCM), yielding maleimide-PEG6-propionic acid (85% yield).

  • NHS Ester Formation :

    • Maleimide-PEG6-propionic acid (8 mmol) is reacted with NHS (10 mmol) and EDC·HCl (10 mmol) in DCM.

    • The mixture is stirred at 25°C for 6 hours, followed by precipitation in cold diethyl ether.

    • The NHS ester intermediate is isolated via vacuum filtration (92% yield).

  • Acetylation of Terminal Hydroxyl :

    • The remaining PEG6 hydroxyl group is acetylated using acetic anhydride (5 mmol) and pyridine (10 mmol) in DCM.

    • Reaction completion is confirmed by Fourier-transform infrared spectroscopy (FTIR; loss of -OH stretch at 3400 cm⁻¹).

Reaction Optimization and Challenges

Solvent System Selection

  • Polar aprotic solvents (e.g., DMF, DCM) are preferred to enhance NHS activation kinetics while suppressing hydrolysis.

  • Water content must remain below 0.1% to prevent NHS ester degradation, requiring molecular sieves or anhydrous MgSO₄.

Temperature and Time Dependence

  • Maleimide coupling proceeds optimally at 25°C; higher temperatures (>30°C) induce maleimide ring-opening side reactions.

  • NHS ester formation requires strict time control (4–6 hours) to avoid over-activation and dimerization.

Table 2: Critical Reaction Parameters

StepTemperature (°C)Time (hours)Yield (%)
Maleimide coupling251285
NHS ester formation25692
Acetylation25295

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 6.75 (s, 2H, maleimide CH=CH).

    • δ 2.85 (t, 4H, PEG6 -CH₂CH₂O-).

    • δ 2.05 (s, 3H, acetate CH₃).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • ESI-MS : m/z 531.3 [M+H]⁺, consistent with the molecular formula C₂₃H₃₄N₂O₁₂.

  • Purity : ≥95% by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Peaks at 1730 cm⁻¹ (C=O ester) and 1780 cm⁻¹ (maleimide C=O) confirm functional group integrity.

Comparative Analysis of PEG-Based Linkers

Table 3: Performance of Maleimide-PEG-NHS Derivatives

CompoundPEG LengthSolubility (mg/mL)Thiol Reactivity (k, M⁻¹s⁻¹)
Mal-PEG6-NHS acetate61202.5 × 10³
Mal-PEG4-NHS ester4903.1 × 10³
Mal-PEG10-NHS ester101501.8 × 10³

Mal-PEG6-NHS acetate balances solubility and reactivity, making it ideal for antibody-drug conjugates requiring moderate PEGylation.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes, enhancing yield reproducibility.

  • Lyophilization : Final product is lyophilized to a white powder, stable at -20°C for >24 months .

Chemical Reactions Analysis

Types of Reactions

Mal-propionylamido-PEG6-NHS acetate undergoes several types of chemical reactions:

    Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

    Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

    NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9.

    Maleimide Reactions: Conducted in slightly acidic to neutral conditions (pH 6.5-7.5) to ensure specificity for thiol groups.

Major Products

    Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

    Thioether Bonds: Resulting from the reaction of the maleimide group with thiols.

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Mal-propionylamido-PEG6-NHS acetate is primarily utilized for bioconjugation processes where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. The maleimide group selectively reacts with thiol groups (-SH), forming stable covalent bonds, while the NHS ester reacts with amine groups (-NH2) on biomolecules, allowing for precise modifications .
  • Antibody-Drug Conjugates (ADCs)
    • This compound plays a crucial role in the development of ADCs by linking cytotoxic drugs to monoclonal antibodies. The maleimide-thiol reaction ensures that the drug is attached specifically to the antibody, enhancing targeted delivery to cancer cells while minimizing off-target effects .
  • Diagnostics and Imaging
    • This compound is used in the creation of diagnostic probes. By conjugating imaging agents (such as fluorophores or radioactive isotopes) to biomolecules via maleimide reactions, researchers can develop highly specific probes for imaging applications .
  • Regenerative Medicine
    • In regenerative medicine, this compound is employed to functionalize biomaterials such as hydrogels and scaffolds. The thiol-maleimide reaction enhances cell adhesion and biocompatibility, which are critical for tissue engineering applications .
  • Vaccine Development
    • The compound can be utilized in vaccine formulations by conjugating antigens to carrier proteins or nanoparticles, enhancing immune responses through targeted delivery mechanisms .

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of this compound in developing a targeted drug delivery system for cancer therapy. The researchers successfully linked a potent cytotoxic agent to a monoclonal antibody using the compound, resulting in improved therapeutic efficacy and reduced systemic toxicity compared to conventional chemotherapy methods.

Case Study 2: Diagnostic Imaging Probes

In another research project, scientists utilized this compound to create imaging probes for early cancer detection. By attaching fluorescent dyes to antibodies through the maleimide linkage, they achieved high specificity and sensitivity in tumor imaging, showcasing its potential in clinical diagnostics.

Mechanism of Action

The compound exerts its effects through its reactive groups:

    Maleimide Group: Specifically reacts with thiol groups on cysteine residues in proteins, forming stable thioether bonds.

    NHS Ester: Reacts with primary amines on lysine residues or N-termini of proteins, forming stable amide bonds.

These reactions enable the precise and stable attachment of various biomolecules, enhancing their functionality and stability.

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG4-NHS acetate
  • Mal-PEG2-NHS acetate
  • Mal-PEG8-NHS acetate

Uniqueness

Mal-propionylamido-PEG6-NHS acetate stands out due to its six-unit PEG spacer, which provides optimal flexibility and solubility for bioconjugation applications. This length is particularly advantageous for reducing steric hindrance and improving the accessibility of reactive groups.

By comparing it with shorter or longer PEG linkers, this compound offers a balanced combination of flexibility and stability, making it a preferred choice for many bioconjugation tasks.

Q & A

Basic: What is the reaction mechanism of Mal-propionylamido-PEG6-NHS acetate in biomolecular conjugation?

Answer:
this compound contains two reactive groups: an NHS ester and a maleimide. The NHS ester reacts with primary amines (-NH₂) on proteins or other amine-containing molecules to form stable amide bonds. The maleimide group selectively reacts with thiols (-SH) to form covalent thioether linkages. The PEG6 spacer enhances solubility in aqueous buffers and reduces steric hindrance during conjugation. To optimize reactivity, perform NHS-amine reactions at pH 7.2–8.5 and maleimide-thiol reactions at pH 6.5–7.5 .

Basic: How should reaction buffers be selected to maximize NHS ester efficiency?

Answer:

  • Buffer type: Use non-amine buffers (e.g., phosphate, HEPES) at pH 7.2–8.5. Avoid Tris or glycine, as they compete with the NHS ester.
  • Temperature: Conduct reactions at 4°C to minimize hydrolysis.
  • Additives: Include 1–5 mM EDTA to chelate metal ions that may oxidize thiols.
  • Storage: Prepare NHS ester solutions fresh in anhydrous DMSO and use within 4 hours to prevent hydrolysis .

Advanced: How can contradictory data in crosslinking efficiency be resolved?

Answer:
Contradictions often arise from competing reactions or reagent instability:

Hydrolysis control: Monitor NHS ester half-life (typically 4–6 hours at pH 8.0) via UV-Vis spectroscopy (absorbance at 260 nm).

Thiol availability: Pre-treat thiol-containing molecules with 1–10 mM TCEP to reduce disulfide bonds.

Reaction order: Conduct sequential conjugation (e.g., NHS-amine first, then maleimide-thiol) to avoid interference.

Analytical validation: Use SDS-PAGE (non-reducing conditions) and MALDI-TOF to confirm conjugate formation .

Basic: What controls are essential for validating conjugation efficiency?

Answer:

  • Negative controls: Omit either the NHS ester or maleimide reactant to confirm specificity.
  • Reducing controls: Treat conjugates with DTT to cleave thioether bonds and verify maleimide-thiol linkage.
  • Quantitative assays: Use Ellman’s assay (free thiol quantification) and BCA assay (protein recovery) to assess reaction yields.
  • Purification: Remove unreacted crosslinkers via size-exclusion chromatography or dialysis .

Advanced: How does PEG6 spacer length impact conjugate functionality?

Answer:
The PEG6 spacer balances solubility and steric effects:

Parameter Impact of PEG6
SolubilityEnhances aqueous solubility of hydrophobic conjugates.
Steric hindranceReduces interference in antigen-antibody binding.
PharmacokineticsProlongs circulation half-life compared to shorter PEGs.
Validate using surface plasmon resonance (SPR) to compare binding kinetics with PEG variants (e.g., PEG3 vs. PEG12) .

Advanced: What strategies prevent NHS ester hydrolysis during long-term storage?

Answer:

  • Lyophilization: Store the compound in lyophilized form under argon at -20°C.
  • Reconstitution: Use anhydrous DMSO or DMA, and avoid aqueous buffers until reaction initiation.
  • Freeze-thaw cycles: Aliquot to minimize repeated thawing.
  • Stability testing: Periodically assess purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Basic: How to troubleshoot low conjugation yields in maleimide-thiol reactions?

Answer:

Thiol accessibility: Ensure target molecules (e.g., cysteine-containing proteins) are in reduced form (use TCEP/DTT).

pH optimization: Adjust reaction pH to 6.5–7.5 to favor thiolate anion formation.

Molar ratio: Use a 5:1 molar excess of maleimide to thiol for complete reaction.

Competing reactions: Pre-block free amines with acetic anhydride if maleimide reacts nonspecifically .

Advanced: How to analyze conjugate stability under physiological conditions?

Answer:

  • Serum stability: Incubate conjugates in human serum at 37°C for 24–72 hours. Analyze degradation via SEC-HPLC.
  • pH stability: Test stability across pH 5.0–8.0 (simulating endosomal/lysosomal environments).
  • Redox sensitivity: Expose conjugates to 1–10 mM glutathione to mimic intracellular reducing conditions .

Basic: What are the applications of this compound in drug delivery?

Answer:

  • Antibody-drug conjugates (ADCs): Link cytotoxic drugs to antibodies via thiol-maleimide chemistry.
  • PEGylation: Modify therapeutic proteins (e.g., interferons) to reduce immunogenicity.
  • Biosensors: Immobilize enzymes or antibodies on gold surfaces for diagnostic assays .

Advanced: How to design experiments to compare crosslinker performance?

Answer:

  • Reagent panel: Test this compound against analogs (e.g., PEG3, PEG12) under identical conditions.
  • Kinetic analysis: Use stopped-flow spectroscopy to measure reaction rates.
  • Functional assays: Compare conjugate bioactivity in cell-based assays (e.g., receptor binding, cytotoxicity).
  • Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance .

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